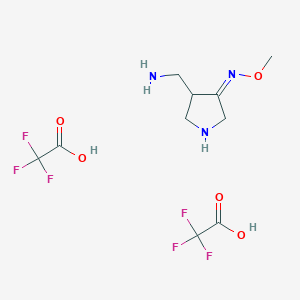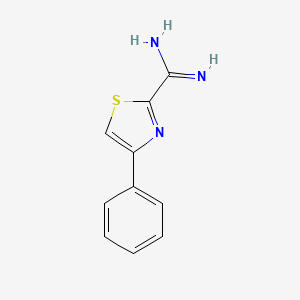
4-Phenylthiazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylthiazole-2-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent such as bromine in acetic acid. This reaction yields 4-phenylthiazole-2-amine, which can then be further reacted with cyanamide to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylthiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylthiazole-2-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as choline o-acetyltransferase, leading to the depletion of acetylcholine in nerve endings
Comparación Con Compuestos Similares
2-Amino-4-phenylthiazole: Shares the thiazole ring and phenyl group but lacks the carboximidamide group.
4-Phenylthiazole-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
2-Phenylthiazole: Lacks the carboximidamide group and has different biological activities.
Uniqueness: 4-Phenylthiazole-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9N3S |
|---|---|
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
4-phenyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C10H9N3S/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12) |
Clave InChI |
XJJWFMZGMOSXIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



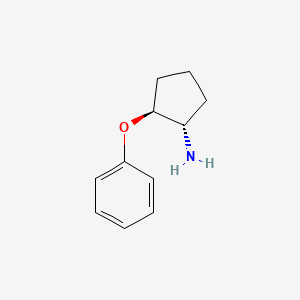
![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


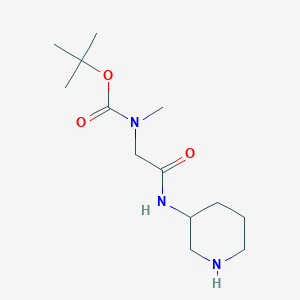

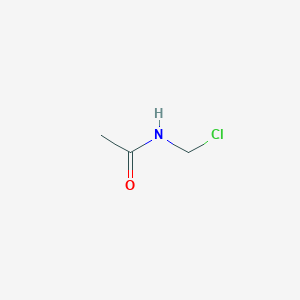
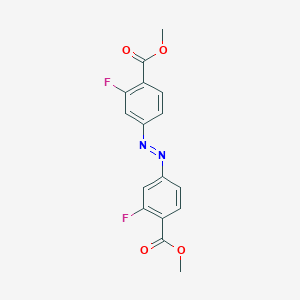
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
